molecular formula C19H19N3O3 B2697307 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034577-14-3

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2697307
CAS No.: 2034577-14-3
M. Wt: 337.379
InChI Key: KUXXSVYJJAUQCV-UHFFFAOYSA-N
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Description

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a synthetic chemical hybrid compound incorporating both benzofuran and piperidine pharmacophores, designed for advanced pharmacological research. This molecule is of significant interest in early-stage drug discovery, particularly in the development of targeted protein kinase inhibitors. The benzofuran scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities, including documented potential in anticancer applications through mechanisms such as kinase inhibition . The molecular framework suggests potential for interaction with enzyme active sites, similar to other benzofuran-piperazine hybrids that have demonstrated promising inhibitory activity against targets like CDK2 (Cyclin-Dependent Kinase 2), with some analogs showing IC50 values in the nanomolar range (e.g., 40.91 to 52.63 nM) . The structural components of this compound are frequently explored in the design of type II kinase inhibitors, which work by binding to the less conservative allosteric back pocket of the DFG-out inactive kinase conformation, potentially leading to enhanced selectivity and prolonged target engagement compared to type I inhibitors . Its primary research applications include use as a biochemical tool for studying cell cycle regulation, signal transduction pathways, and apoptosis mechanisms. Researchers utilize this compound in in vitro assays to investigate its effects on cancer cell proliferation across various lines, such as pancreatic (Panc-1), breast (MCF-7), and lung carcinoma (A549) models . Furthermore, its utility extends to molecular docking simulations and structure-activity relationship (SAR) studies to rationalize binding affinities and optimize lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-18(21-20-13)24-15-6-4-10-22(12-15)19(23)17-11-14-5-2-3-7-16(14)25-17/h2-3,5,7-9,11,15H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXXSVYJJAUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-alkyne phenols . The piperidine ring can be introduced via nucleophilic substitution reactions, and the methanone bridge is formed through carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds.

Scientific Research Applications

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Chloro-6-(piperidine-1-carbonyl)pyridazine (CAS 1228880-37-2)

  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Key Features: Pyridazine substituted with chlorine (position 3) and a piperidine-1-carbonyl group (position 6). Chlorine’s electron-withdrawing effect may reduce electron density on the pyridazine ring compared to the methyl group in the target compound.
  • Hypothetical Properties :
    • Lower lipophilicity (logP) than the target compound due to the absence of benzofuran.
    • Reduced metabolic stability compared to methyl-substituted pyridazines .

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethylpyrimidine-2,4-dione

  • Molecular Formula : C₁₉H₂₂N₄O₄
  • Key Features: Benzodioxol (a polar bicyclic system) replaces benzofuran. Piperazino group offers basicity and hydrogen-bonding capacity, contrasting with the piperidin-3-yloxy linkage in the target compound.
  • Piperazino group may enhance binding to cationic targets (e.g., GPCRs) compared to the ether-linked piperidine in the target compound .

3-(2-Chloro-6-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid

  • Molecular Formula: C₂₅H₂₀ClFNO₄ (representative of Building Blocks Catalogue compounds)
  • Carboxylic acid group absent in the target compound, suggesting divergent solubility and reactivity.
  • Hypothetical Properties: Higher molecular weight and solubility in polar solvents compared to the target compound. Potential for solid-phase synthesis applications, unlike the target compound’s likely role in small-molecule drug discovery .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₀H₂₀N₃O₄ 6-Methylpyridazine, benzofuran-carbonyl ~378.40 High lipophilicity, metabolic stability
3-Chloro-6-(piperidine-1-carbonyl)pyridazine C₁₀H₁₂ClN₃O Chloropyridazine, piperidine-carbonyl 225.68 Electron-withdrawing substituents
6-[4-(Benzodioxol-methyl)piperazino]pyrimidine C₁₉H₂₂N₄O₄ Benzodioxol, piperazino, methylpyrimidine 370.41 Polar bicyclic system, basic piperazino

Research Implications

  • Electronic Effects : The methyl group on pyridazine (target) likely donates electrons, enhancing ring stability versus chlorine in analog 2.1.
  • Lipophilicity : Benzofuran’s aromaticity increases logP compared to benzodioxol (analog 2.2), favoring membrane permeability but risking solubility challenges.
  • Synthetic Utility : Unlike Fmoc-protected analogs (e.g., 2.3), the target compound’s lack of acid/base groups may simplify purification .

Biological Activity

3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a benzofuran moiety and a piperidine ring, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of approximately 345.37 g/mol. The structure includes:

  • Benzofuran : A fused aromatic compound known for various biological activities.
  • Piperidine : A six-membered ring containing nitrogen, commonly found in many pharmaceuticals.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring facilitates hydrogen bonding with amino acid side chains, potentially modulating enzyme activity.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing various signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 and MCF-7, through apoptosis.
Antimicrobial Demonstrates significant antimicrobial properties against various pathogens.
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo models.
Enzyme Inhibition May inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

A study evaluated the anticancer potential of various benzofuran derivatives, including this compound. The compound was tested in several murine and human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, primarily through necrosis pathways. In vivo studies using xenograft models showed promising anti-cancer efficacy without severe toxicity .

Antimicrobial Properties

Research into the antimicrobial effects revealed that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
2-(benzofuran-2-yl)-3-phenylpyridineAntitumor activity; moderate enzyme inhibition
4-(piperidin-1-yl)benzoic acidAnti-inflammatory; weak anticancer effects
5-methylpyrazole derivativesStrong antimicrobial; limited anticancer effects

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